molecular formula C17H17N3O B2832648 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide CAS No. 176693-62-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide

Cat. No.: B2832648
CAS No.: 176693-62-2
M. Wt: 279.343
InChI Key: GPBJXYRASXEOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities The structure of this compound consists of a benzimidazole ring attached to a phenyl group, which is further connected to a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide typically involves the formation of the benzimidazole ring followed by the attachment of the phenyl and butyramide groups. One common method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with benzoic acid in the presence of a dehydrating agent such as polyphosphoric acid can yield the benzimidazole core .

To attach the butyramide group, the benzimidazole derivative can be further reacted with butyric anhydride or butyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as dihydrofolate reductase and topoisomerases, which are essential for DNA synthesis and cell division. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds effective against cancer cells and microorganisms .

Comparison with Similar Compounds

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-7-16(21)18-13-9-4-3-8-12(13)17-19-14-10-5-6-11-15(14)20-17/h3-6,8-11H,2,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBJXYRASXEOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.